(+)-Epinephrine (-)-Bitartrate is a salt form of epinephrine, a critical hormone and neurotransmitter produced by the adrenal glands. This compound is commonly utilized in medical settings for its vasoconstrictive properties, particularly in emergency medicine to treat anaphylaxis and cardiac arrest. The bitartrate form enhances the stability and solubility of epinephrine, making it suitable for various pharmaceutical applications.
Epinephrine is naturally synthesized in the body from the amino acids phenylalanine and tyrosine. The bitartrate salt is produced through chemical synthesis, often involving the reaction of epinephrine with tartaric acid, which helps in forming a more stable compound suitable for injection.
Epinephrine is classified as a catecholamine and is categorized under adrenergic agonists. More specifically, it acts on both alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate and bronchodilation.
The synthesis of (+)-epinephrine (-)-bitartrate typically involves several steps:
Technical details include maintaining specific temperature conditions during reactions (e.g., stirring at room temperature for 24-30 hours) and carefully controlling pH levels to facilitate the precipitation of the desired salt .
The molecular formula for (+)-epinephrine (-)-bitartrate is , which corresponds to a molecular weight of approximately 333.3 g/mol for the bitartrate salt form. The structure consists of a catecholamine backbone with two hydroxyl groups on the benzene ring, an amine group, and a side chain that includes a methyl group.
The primary chemical reaction involved in synthesizing (+)-epinephrine (-)-bitartrate includes:
The formation of epinephrine bitartrate can be confirmed through various analytical techniques such as infrared spectroscopy and elemental analysis, ensuring that the desired structural characteristics are achieved .
Epinephrine functions primarily by stimulating adrenergic receptors throughout the body:
This multi-receptor action results in a rapid physiological response critical during acute medical emergencies.
The pharmacological effects are dose-dependent, with lower doses primarily affecting beta receptors while higher doses also activate alpha receptors.
Relevant studies indicate that epinephrine bitartrate exhibits greater stability compared to other salts like malate or fumarate .
Epinephrine bitartrate has several scientific uses:
(+)-Epinephrine (-)-Bitartrate is a stereochemically defined salt of the endogenous catecholamine epinephrine (adrenaline). Its molecular formula is C₁₃H₁₉NO₉, reflecting the combination of epinephrine (C₉H₁₃NO₃) with bitartaric acid (C₄H₆O₆) [5] [7]. The compound has a molecular weight of 333.29 g/mol and a CAS registry number of 51-42-3 [5] [7]. The "(+)" designation specifies the dextrorotatory form of epinephrine, which corresponds to the biologically active (R)-enantiomer, while "(-)-Bitartrate" denotes the levorotatory enantiomer of tartaric acid used to form the salt [2] [6].
Table 1: Nomenclature and Identifiers of (+)-Epinephrine (-)-Bitartrate
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | (1R)-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol (2R,3R)-2,3-dihydroxysuccinate |
Synonyms | L-Epinephrine bitartrate; Adrenaline bitartrate; Epinephrine D-bitartrate |
CAS Registry Number | 51-42-3 |
Molecular Formula | C₁₃H₁₉NO₉ |
Molecular Weight | 333.29 g/mol |
InChI Key | YLXIPWWIOISBDD-NDAAPVSOSA-N |
SMILES | CNCC@@HO.OC(C(O)C(O)=O)C(O)=O |
The isolation of epinephrine began in 1899 when American physiologist John Jacob Abel prepared an inactive benzoylated derivative he named "epinephrine" [3] [9]. In 1900, Japanese industrial chemist Jokichi Takamine and his assistant Keizo Uenaka achieved the first crystallization of active epinephrine from adrenal extracts using a novel ammonia-based purification process [9]. Takamine patented this compound as "Adrenalin" (without the terminal 'e') in 1903, and Parke-Davis marketed it globally [1] [9]. Concurrently, German chemist Friedrich Stolz accomplished the first total synthesis of epinephrine in 1904, enabling scalable production [6].
The bitartrate salt form emerged to address stability and solubility challenges. Early crude extracts caused side effects due to impurities, prompting the development of enantiopure salts like bitartrate for reliable pharmacological effects [1] [5]. By 1906, synthetic epinephrine production by Farbwerke Hoechst ("Suprarenin") made the hormone more accessible [1].
Table 2: Key Milestones in Epinephrine Salt Development
Year | Event | Key Figure/Company |
---|---|---|
1899 | Isolation of inactive "epinephrine" (benzoylated derivative) | John Jacob Abel |
1900 | First crystallization of active epinephrine from adrenal glands | Jokichi Takamine & Keizo Uenaka |
1901 | Marketed as "Adrenalin" by Parke-Davis | Commercial production |
1904 | First total synthesis of epinephrine | Friedrich Stolz |
1906 | Industrial-scale synthetic production by Hoechst ("Suprarenin") | Farbwerke Hoechst |
Epinephrine contains a chiral center at the β-carbon of its ethylamine side chain, yielding two enantiomers: the biologically active (R)(-)-epinephrine and the less active (S)(+)-epinephrine [6] [8]. The (R)-enantiomer exhibits ~20–50× greater affinity for α- and β-adrenergic receptors due to its optimal three-dimensional orientation, enabling hydrogen bonding with transmembrane domains of these receptors [2] [6].
(+)-Epinephrine (-)-Bitartrate specifically pairs the active (R)-epinephrine enantiomer with (R,R)-bitartrate. This configuration ensures:
Table 3: Pharmacological Impact of Epinephrine Stereochemistry
Parameter | (R)-Epinephrine* | (S)-Epinephrine* |
---|---|---|
Receptor Affinity | ||
- α₁-Adrenergic | High (Kd = 5 nM) | Low (Kd > 500 nM) |
- β₂-Adrenergic | High (Kd = 10 nM) | Negligible binding |
Vasopressor Activity | 100% | <10% |
Bronchodilation | 100% | ~15% |
*Data standardized to natural (R)-epinephrine efficacy [6] [8]
The stereoselectivity extends to clinical formulations: Racemic epinephrine (containing both enantiomers) requires higher doses for bronchoconstriction relief, whereas (+)-Epinephrine (-)-Bitartrate delivers potent effects at lower concentrations due to enantiopurity [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: